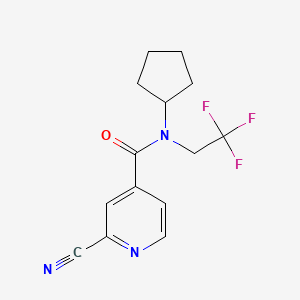

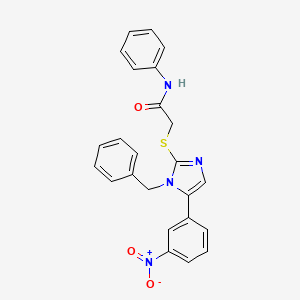

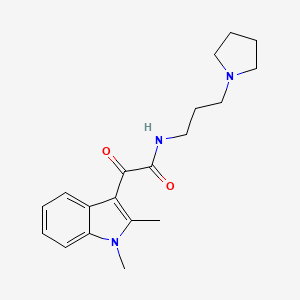

![molecular formula C19H17N3O5 B3017691 4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one CAS No. 10234-92-1](/img/structure/B3017691.png)

4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one" is a derivative of dihydropyridine, which is a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests potential for various biological activities, given the presence of the nitrophenyl group and the pyrazolone moiety.

Synthesis Analysis

The synthesis of related dihydropyridine compounds has been achieved through a Hantzsch synthesis, which is a multicomponent reaction involving aldehydes, β-keto esters, and ammonium carbonate . Specifically, the synthesis of 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine has been reported using 4,5-dimethoxy-2-nitrobenzaldehyde as a starting material . Another related compound was synthesized under microwave irradiation, which is a method known for reducing reaction times and improving yields .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using X-ray diffraction, revealing details such as crystal packing and intermolecular interactions . For instance, the crystal structure of a related compound showed intermolecular hydrogen bonding and a boat conformation of the dihydropyridine ring . These structural insights are crucial for understanding the reactivity and potential interactions of the compound in biological systems.

Chemical Reactions Analysis

The photochemical behavior of dihydropyridine derivatives has been studied, providing evidence for electron transfer processes and the formation of intermediates such as aromatic zwitterions . These reactions are influenced by the presence of nitro groups and the specific substitution pattern on the dihydropyridine ring. The reactivity of the nitrophenyl group is also a key factor, as seen in the formation of hydrogen-bonded dimers in the case of 4-nitrophenol and 4-methylpyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives can be inferred from spectroscopic data such as 1H NMR, mass, and IR spectroscopy . These techniques provide information on the functional groups present and the overall molecular framework. The presence of electron-donating methoxy groups and the electron-withdrawing nitro group in the compound can significantly influence its electronic properties and, consequently, its reactivity and biological activity.

Scientific Research Applications

Synthesis and Molecular Crystal Structure : A study by Maru & Shah (2013) focused on synthesizing and characterizing a related compound, 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine. This study described a novel synthesis method and provided detailed molecular crystal structures.

Novel 4-Arylpyrimidine Derivatives : Kuno et al. (1992) researched novel 4-arylpyrimidine derivatives, which showed potential as cerebral protective agents with anti-anoxic and anti-lipid peroxidation activities (Kuno et al., 1992).

Microwave-Irradiated Synthesis : Another study by Maru & Shah (2015) discussed the microwave-irradiated synthesis of a similar compound, emphasizing its characterization through various spectroscopic techniques and single-crystal X-ray diffraction.

Anticonvulsant and Neurotoxic Properties : A study examined the anticonvulsant and neurotoxic properties of N-phenyl derivatives of the phthalimide pharmacophore, which are structurally related to the compound (Vamecq et al., 2000).

Complex Formation with 4-Nitrophenol : Jin et al. (2000) researched the formation of a 1:1 hydrogen-bonded dimer between 4-nitrophenol and 4-methylpyridine, a process relevant to the chemical behavior of similar compounds (Jin et al., 2000).

Schiff’s Bases and 2-Azetidinones : Thomas et al. (2016) studied the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones, providing insight into the potential antidepressant and nootropic activities of these compounds (Thomas et al., 2016).

properties

IUPAC Name |

4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c1-12-15(19(23)21(20-12)14-7-5-4-6-8-14)9-13-10-17(26-2)18(27-3)11-16(13)22(24)25/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQCURYQPCFEPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

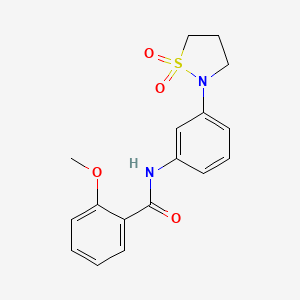

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3017610.png)

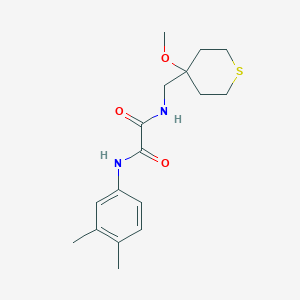

![N-(1-cyanocyclopentyl)-2-{[2-(2-methoxyphenyl)propan-2-yl]amino}acetamide](/img/structure/B3017614.png)

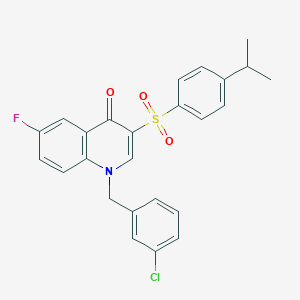

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide](/img/structure/B3017620.png)

![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)

![3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3017630.png)